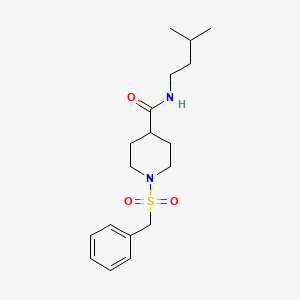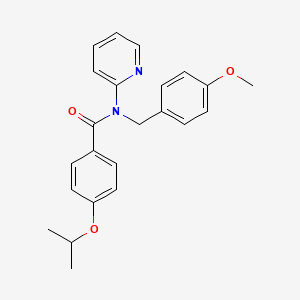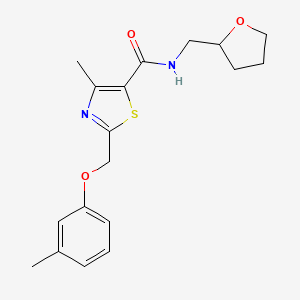![molecular formula C26H30N2O5S B14984798 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B14984798.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE” is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, an ethoxyphenyl group, and an oxazole carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE” typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiolane ring through cyclization reactions.
- Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.
- Synthesis of the oxazole ring through cyclization of appropriate precursors.
- Coupling of the thiolane and oxazole intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The ethoxyphenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the oxazole ring may produce dihydro-oxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a potential candidate for drug development. Its structure suggests it could interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE” exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-HYDROXYPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparing it with similar compounds can help identify its distinct features and potential advantages.
Propriétés
Formule moléculaire |
C26H30N2O5S |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H30N2O5S/c1-4-32-23-11-9-21(10-12-23)25-15-24(27-33-25)26(29)28(22-13-14-34(30,31)17-22)16-19-5-7-20(8-6-19)18(2)3/h5-12,15,18,22H,4,13-14,16-17H2,1-3H3 |
Clé InChI |
ZMBLBXLVVKDNLA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14984724.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one](/img/structure/B14984732.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-nitrobenzamide](/img/structure/B14984739.png)
![[5-(3,4-Dimethylphenyl)-1,2-oxazol-3-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14984763.png)

![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-ethyl-1H-benzimidazole](/img/structure/B14984778.png)

![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B14984790.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984803.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B14984822.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14984831.png)
